molecular formula C33H39N5O10 B124896 Ac-YVAD-AMC CAS No. 149231-65-2

Ac-YVAD-AMC

Cat. No.: B124896
CAS No.: 149231-65-2
M. Wt: 665.7 g/mol
InChI Key: YGLOALWHJIANIH-UHFFFAOYSA-N
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Description

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin (Ac-YVAD-AMC) is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of caspase-1, a cysteine protease involved in the inflammatory response and apoptosis. This compound is particularly valuable in research focused on understanding the mechanisms of cell death and inflammation.

Mechanism of Action

Target of Action

Ac-YVAD-AMC is a potent inhibitor of caspase-1 . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Mode of Action

This compound is a fluorogenic substrate . Upon cleavage, the peptide bond between the valine and AMC (7-amino-4-methylcoumarin) is broken, releasing the highly fluorescent AMC molecule . This means that the fluorescence of AMC can be used to quantify the activity of caspase-1 .

Biochemical Pathways

Once activated, a caspase can induce intracellular signaling pathways involving proteolytic activation of other caspase family members . For example, caspase-1 and -11 can process the effector caspases procaspase-3 and -7, and to a lesser extent procaspase-6 . This suggests that the caspase-1 subfamily members either act upstream of the apoptosis effector caspases or else are part of a totally separate activation pathway .

Pharmacokinetics

Peptide-based inhibitors like this compound display a wide range of selectivities and potencies against these enzymes, with dissociation constants ranging from 75 pm to >10 mm . The halomethyl ketone benzyloxycarbonyl-VAD fluoromethyl ketone is a broad specificity irreversible caspase inhibitor, with second-order inactivation rates that range from 2.9 10^2 M^-2 s^-1 for caspase-2 to 2.8 10^5 M^-2 s^-1 for caspase-1 .

Result of Action

The result of this compound’s action is the inhibition of bacteria-induced cell death of hypersensitive response (HR) cells . This suggests that this compound could potentially be used as a therapeutic intervention in diseases where caspase-1 mediated cell death is implicated .

Action Environment

The effectiveness of caspase inhibitors like this compound can be influenced by various factors, including the specific type of disease, the stage of the disease, and the overall health status of the individual .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin involves the stepwise assembly of the peptide sequence followed by the attachment of the fluorogenic molecule, 7-amino-4-methylcoumarin. The process typically includes:

    Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially added to the growing chain, with deprotection and coupling steps.

    Cleavage and Deprotection: The completed peptide is cleaved from the solid support and deprotected to yield the free peptide.

    Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process, along with high-performance liquid chromatography (HPLC) purification, ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by caspase-1. The cleavage of the peptide bond between the aspartic acid and the 7-amino-4-methylcoumarin releases the fluorogenic molecule, which can be detected by fluorescence spectroscopy.

Common Reagents and Conditions

    Reagents: Caspase-1 enzyme, buffer solutions (e.g., phosphate-buffered saline), and fluorogenic substrates.

    Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits fluorescence upon release from the peptide substrate.

Scientific Research Applications

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin is widely used in scientific research for:

    Biochemical Assays: Measuring caspase-1 activity in various biological samples.

    Drug Discovery: Screening potential inhibitors of caspase-1 for therapeutic applications in inflammatory diseases and cancer.

    Cell Biology: Studying the mechanisms of apoptosis and inflammation in cell culture and animal models.

    Neuroscience: Investigating the role of caspase-1 in neurodegenerative diseases and brain injuries.

Comparison with Similar Compounds

Similar Compounds

    Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DEVD-AMC): A substrate for caspase-3, used in apoptosis studies.

    Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin (Ac-IETD-AMC): A substrate for caspase-8, used in apoptosis and inflammation research.

Uniqueness

Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin is unique in its specificity for caspase-1, making it an essential tool for studying the role of this enzyme in inflammation and cell death. Its ability to provide a fluorescent readout upon cleavage allows for sensitive and quantitative measurement of caspase-1 activity in various experimental settings

Properties

IUPAC Name

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O10/c1-16(2)29(38-32(46)24(35-19(5)39)13-20-6-9-22(40)10-7-20)33(47)34-18(4)30(44)37-25(15-27(41)42)31(45)36-21-8-11-23-17(3)12-28(43)48-26(23)14-21/h6-12,14,16,18,24-25,29,40H,13,15H2,1-5H3,(H,34,47)(H,35,39)(H,36,45)(H,37,44)(H,38,46)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLOALWHJIANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274428
Record name Ac-YVAD-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149231-65-2
Record name Ac-YVAD-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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